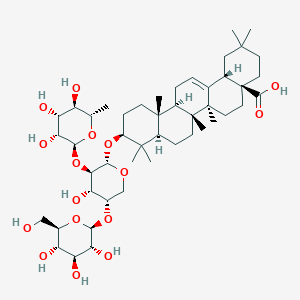

Hederacolchiside A1

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSAXYBPXKLMJO-IFECXJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315772 | |

| Record name | Hederacolchiside A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106577-39-3 | |

| Record name | Hederacolchiside A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106577-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hederacolchiside A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hederacolchiside A1: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacolchiside A1 is a triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic applications, including anticancer activities.[1][2] This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently obtain this compound for further investigation.

Natural Sources

This compound has been predominantly isolated from two key botanical sources:

-

Hedera colchica K. Koch: An evergreen climbing plant, commonly known as Colchis ivy or Persian ivy, is a primary source from which this compound has been identified and isolated.[3][4] It is an ivy species endemic to Georgia.[3]

-

Anemone raddeana Regel: The dried roots of this plant have also been identified as a significant source for the isolation of this compound.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction followed by various chromatographic techniques. The specific protocols can vary depending on the starting plant material and the desired purity of the final compound.

Experimental Protocol 1: Isolation from Hedera colchica Leaves

This protocol is adapted from methodologies described in scientific literature.

1. Extraction:

- 500 g of dried leaves of Hedera colchica are extracted with 80% ethanol.

- The resulting extract is concentrated, and the aqueous phase is treated with chloroform (CHCl3) to partition and remove non-polar compounds.

- The aqueous phase, containing the saponins, is retained for further purification.

2. Column Chromatography:

- The residue from the water phase (approximately 75 g) is subjected to column chromatography on silica gel L-40/100.

- The mobile phase used for elution is a mixture of chloroform, methanol, and water in a ratio of 26:14:3 (v/v/v).

- Fractions are collected and monitored for the presence of this compound.

3. Purification:

- Fractions containing this compound are combined and may undergo repeated column chromatography under the same conditions to achieve higher purity.

- The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: Isolation from Anemone raddeana Roots

This protocol is based on a detailed study on the isolation of this compound from Anemone raddeana.

1. Extraction:

- 1.0 kg of dried and ground roots of Anemone raddeana are refluxed three times with methanol for 6 hours for each extraction.

- The methanol extracts are combined, filtered, and the solvent is removed under vacuum using a rotary evaporator, yielding approximately 110 g of a brownish powder.

2. Initial Fractionation (Diaion HP-20 Resin):

- The 110 g of crude extract is dissolved in methanol and loaded onto a Diaion HP-20 resin column.

- A gradient elution is performed with aqueous ethanol at concentrations of 0%, 30%, 40%, 50%, 60%, 70%, and 95%.

- Fractions are collected and analyzed by Thin Layer Chromatography (TLC) using a mobile phase of butanol:acetic acid:water (5:1:1 v/v/v) to identify the fraction richest in this compound. The 70% ethanol fraction (R3, 3.9 g) was found to contain the highest concentration.

3. Purification (C18 Resin Chromatography):

- The this compound-rich fraction (3.9 g) is applied to a C18 resin column (Cosmosil 75C18-PREP).

- Elution is carried out with a methanol:water gradient, ranging from 1:1 to 2.75:1 (v/v), to yield purified this compound (825 mg).

4. Purity Assessment (HPLC):

- The purity of the final compound is confirmed by HPLC.

- The structure is typically verified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the isolation and analysis of this compound.

Table 1: Extraction and Purification Yields

| Plant Source | Starting Material (g) | Extraction Solvent | Crude Extract Yield (g) | Purification Method | Final Yield (mg) | Reference |

| Hedera colchica (Leaves) | 500 | 80% Ethanol | 75 (from water phase) | Silica Gel Column Chromatography | 50 | |

| Anemone raddeana (Roots) | 1000 | Methanol | 110 | Diaion HP-20 & C18 Resin Chromatography | 825 |

Table 2: HPLC Analysis Parameters

| Parameter | Method 1 (H. colchica) | Method 2 (A. raddeana) |

| Column | Not specified | C18 |

| Mobile Phase | Isocratic: 50:50 (v/v) mixture of Solvent A (H₂O:H₃PO₄ 0.1M, 100:0.23, v/v) and Solvent B (CH₃CN:H₃PO₄ 0.1M, 100:0.23, v/v) | Gradient: A (acetonitrile) and B (0.1% phosphoric acid (v/v) in water) |

| Gradient Program | N/A | 0–28 min, 23–36% A; 28–42 min, 36–56% A; 42–52 min, 56–90% A; 52–54 min, 90–90% A; 54–58 min, 90–23% A; 58–67 min, 23–23% A |

| Flow Rate | 1 ml/min | 1.0 ml/min |

| Detection Wavelength | 205 nm | 203 nm |

| Retention Time of this compound | 8.76 min | Not specified |

| Reported Purity | 85% | Not specified |

| Reference |

Visualizing the Process: Workflows and Pathways

To further elucidate the experimental and biological processes, the following diagrams have been generated using Graphviz.

Caption: Isolation Workflow from Hedera colchica.

Caption: Isolation Workflow from Anemone raddeana.

Biological Activity: Signaling Pathway

Recent studies have indicated that this compound exerts its anticancer effects by modulating autophagy. Specifically, it has been shown to suppress autophagy by inhibiting the lysosomal protein Cathepsin C (CTSC).

Caption: this compound Signaling Pathway.

Conclusion

This technical guide provides a consolidated resource for the isolation and purification of this compound from its primary natural sources. The detailed experimental protocols, quantitative data, and visual workflows are intended to facilitate the work of researchers in obtaining this promising bioactive compound for further studies in drug discovery and development. The elucidation of its inhibitory effect on the autophagy pathway via Cathepsin C highlights a key mechanism of action that warrants deeper investigation.

References

- 1. This compound Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of this compound derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

Hederacolchiside A1 from Pulsatilla chinensis: A Technical Guide on its Anticancer Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Hederacolchiside A1, a triterpenoid saponin derived from the medicinal plant Pulsatilla chinensis. The document details its cytotoxic activity against various cancer cell lines, outlines key experimental protocols for its study, and visualizes its molecular mechanisms of action, primarily focusing on the induction of apoptosis and the inhibition of autophagy.

Quantitative Data Presentation: Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a comparative overview of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 2.2 - 8.4 | [1] |

| NCI-H460 | Non-small Cell Lung Cancer | 2.2 - 8.4 | [1] |

| U251 | Glioblastoma | 2.2 - 8.4 | [1] |

| SK-OV-3 | Ovarian Cancer | 2.2 - 8.4 | [1] |

| HCT-116 | Colorectal Carcinoma | < 10 | [2] |

| SGC-7901 | Gastric Adenocarcinoma | 2.2 - 8.4 | |

| HepG2 | Hepatocellular Carcinoma | < 10 | |

| MCF-7 | Breast Adenocarcinoma | 4.90 ± 0.50 | |

| MDA-MB-231 | Breast Adenocarcinoma | < 10 | |

| SKBr-3 | Breast Adenocarcinoma | < 10 | |

| HT-29 | Colorectal Adenocarcinoma | < 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to characterize the anticancer activities of this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.

-

Data Acquisition: For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, p-Akt, p-mTOR, LC3B, SQSTM1, Cathepsin C) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Analysis (LC3B and SQSTM1/p62 Detection)

This protocol assesses the impact of this compound on the autophagic process.

-

Western Blotting for LC3B and SQSTM1/p62: Follow the Western Blot protocol (Section 2.3) using primary antibodies specific for LC3B and SQSTM1/p62. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of SQSTM1/p62 are indicative of autophagy inhibition.

-

Immunofluorescence for LC3 Puncta:

-

Seed cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Incubate with an anti-LC3B antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the formation of LC3 puncta (autophagosomes) using a fluorescence microscope. An accumulation of puncta suggests a blockage in autophagic flux.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of Autophagy via Cathepsin C

Recent studies have revealed that this compound inhibits autophagy in cancer cells by targeting Cathepsin C (CTSC), a lysosomal cysteine protease. This leads to the accumulation of autophagosomes and ultimately cell death.

Caption: this compound inhibits Cathepsin C, leading to impaired autophagic flux and cancer cell death.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Saponins from Pulsatilla chinensis, including this compound, have been shown to modulate the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and apoptosis.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, suppressing proliferation and inducing apoptosis.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the comprehensive in vitro and in vivo evaluation of this compound's anticancer properties.

Caption: A structured workflow for the preclinical evaluation of this compound's anticancer efficacy.

References

Hederacolchiside A1 from Hedera colchica Leaves: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacolchiside A1 is a triterpenoid saponin isolated from the leaves of Hedera colchica, commonly known as Persian ivy. This natural compound has garnered significant interest in the scientific community due to its potent biological activities, including antiproliferative and antischistosomal effects. Notably, this compound has demonstrated strong cytotoxic activity against various human cancer cell lines.[1][2] Its mechanism of action involves the inhibition of autophagy, a cellular process critical for cancer cell survival, by targeting the lysosomal protease Cathepsin C.[3][4] This technical guide provides a comprehensive overview of this compound, including its isolation and purification, quantitative biological activity, and detailed experimental protocols for its study.

Isolation and Purification of this compound

The following protocol is adapted from a method used for the isolation of this compound from Anemone raddeana roots, a procedure that is generally applicable to the isolation of triterpenoid saponins from plant material.[1]

Experimental Protocol

-

Extraction:

-

Grind dried leaves of Hedera colchica into a fine powder.

-

Perform reflux extraction of the powdered leaves with methanol three times for 6 hours each.

-

Filter the extracts and combine them.

-

Remove the solvent using a rotary evaporator under vacuum to obtain a crude brownish powder.

-

-

Fractionation:

-

Dissolve the crude extract in methanol.

-

Load the methanolic solution onto a Diaion HP-20 resin column.

-

Elute the column with a gradient of aqueous ethanol (0%, 30%, 40%, 50%, 60%, 70%, and 95%).

-

Monitor the fractions using thin-layer chromatography (TLC) with a mobile phase of butanol:acetic acid:water (5:1:1) to identify the fractions containing this compound.

-

-

Purification:

-

Pool the fractions rich in this compound (typically eluting in the 70% ethanol fraction).

-

Apply the pooled fraction to a C18 resin column (e.g., Cosmosil 75C18-PREP).

-

Elute the column with a methanol:water gradient (e.g., from 1:1 to 2.75:1).

-

Collect the purified this compound.

-

Confirm the identity and purity of the isolated compound using LC-MS/MS and NMR spectroscopy.

-

Experimental Workflow

Quantitative Data: Antiproliferative Activity

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Colon Adenocarcinoma | 4.5 - 12 | |

| PA 1 | Ovarian Teratocarcinoma | 4.5 - 12 | |

| A549 | Lung Carcinoma | 4.5 - 12 | |

| MCF7 | Breast Adenocarcinoma | 4.5 - 12 | |

| PC 3 | Prostatic Adenocarcinoma | 4.5 - 12 | |

| M4 Beu | Malignant Melanoma | ~4.5 | |

| Normal Human Fibroblasts | Normal Cells | ~7.5 |

Experimental Protocols for Biological Assays

Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 35,000 cells/well in 200 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Incubate the cells for 24 hours at 37°C and 5% CO2.

-

-

Treatment:

-

After 24 hours, aspirate the medium and wash the cells with Hank's Balanced Salt Solution (HBSS).

-

Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 12 mM MTT stock solution in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-3 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate for 1.5-2 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Autophagy Inhibition Assay (Western Blot)

This protocol is used to detect changes in the levels of key autophagy marker proteins.

-

Cell Lysis:

-

Treat cells with this compound (e.g., 10 µM) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (e.g., 1:500 - 1:2000 dilution) and SQSTM1/p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway of this compound-Induced Autophagy Inhibition

This compound inhibits autophagy by targeting the lysosomal protease Cathepsin C (CTSC). This inhibition leads to a dysfunctional autophagic flux, characterized by the accumulation of autophagosomes and the autophagy-related proteins LC3B-II and SQSTM1.

References

- 1. This compound Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of cathepsin C induces autophagic dysregulation that directs ER stress mediated cellular cytotoxicity in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABclonal [abclonal.com]

A Technical Guide to the Anticancer Properties of Hederacolchiside A1

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hederacolchiside A1 (HA1), a triterpenoid saponin, has emerged as a compound of interest in oncology research due to its potent cytotoxic and antiproliferative effects across various cancer cell lines. This document provides a comprehensive technical overview of the current understanding of HA1's anticancer properties, focusing on its mechanism of action, particularly its role in autophagy inhibition and cell cycle regulation. It consolidates quantitative data from multiple studies, details key experimental protocols, and visualizes the involved biological pathways and research workflows. The primary mechanism involves the suppression of autophagy through the inhibition of Cathepsin C (CTSC), leading to the accumulation of autophagic markers and subsequent cell growth inhibition and cell cycle arrest, highlighting its potential as a therapeutic agent, especially in colon cancer.

Cytotoxic and Antiproliferative Activity

This compound has demonstrated significant dose-dependent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, derived from cell viability assays such as the MTT assay, quantify this effect.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|

| DLD-1 | Colon Adenocarcinoma | ~10 - 12 | [1] |

| PA 1 | Ovarian Teratocarcinoma | ~10 - 12 | [1] |

| A549 | Lung Carcinoma | ~10 - 12 | [1] |

| MCF-7 | Breast Adenocarcinoma | 4.90 ± 0.50 | [2] |

| PC3 | Prostatic Adenocarcinoma | ~10 - 12 | [1] |

| M4Beu | Malignant Melanoma | ~4.5 | |

| HepG2 | Liver Carcinoma | < 10 | |

| MDA-MB-231 | Breast Adenocarcinoma | < 10 | |

| SKBr-3 | Breast Adenocarcinoma | < 10 | |

| HT-29 | Colon Adenocarcinoma | < 10 |

| HCT-116 | Colon Carcinoma | < 10 | |

Note: IC50 values are typically determined after 24 to 48 hours of continuous exposure to the compound.

Mechanism of Action

The anticancer effects of this compound are primarily attributed to two interconnected cellular processes: the inhibition of autophagy and the induction of cell cycle arrest.

Inhibition of Autophagy via Cathepsin C

A primary mechanism of HA1 is the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. HA1 treatment leads to the accumulation of autophagy-related markers LC3B-II and SQSTM1 (p62), which signifies a blockage in the autophagic flux. This effect is phenotypically similar to that of the known autophagy inhibitor chloroquine and is accompanied by the formation of distinct intracellular vacuoles.

The inhibition of autophagy is mediated through the suppression of Cathepsin C (CTSC), a lysosomal cysteine protease. HA1 decreases both the expression and the proteolytic activity of CTSC, leading to dysfunctional autophagy and hampering the cancer cells' ability to recycle components for energy and survival.

Induction of Cell Cycle Arrest

By disrupting essential cellular processes, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. Flow cytometry analysis has shown that HA1 treatment causes a significant reduction of the cell population in the G0/G1 phase and a corresponding increase in the S and G2/M phases. This indicates that HA1 blocks cell cycle progression, preventing cancer cells from completing the division process.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound's anticancer activity.

Quantitative Experimental Data

The effects of this compound on the cell cycle distribution in colon cancer cell lines provide quantitative evidence for its antiproliferative activity.

Table 2: Effect of this compound (10 µM) on Cell Cycle Distribution in Colon Cancer Cells

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

|---|---|---|---|---|---|

| SW480 | Control | 65.4 | 18.2 | 16.4 | |

| HA1 (10 µM) | 48.5 | 29.3 | 22.2 | ||

| HT29 | Control | 59.8 | 21.5 | 18.7 | |

| HA1 (10 µM) | 42.1 | 30.8 | 27.1 | ||

| CT26 | Control | 62.3 | 19.9 | 17.8 |

| | HA1 (10 µM) | 45.7 | 28.1 | 26.2 | |

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment, as determined by propidium iodide staining and flow cytometry.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., SW480, HT29, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24 to 48 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Western Blotting

-

Cell Lysis: After treatment with HA1 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on 8-12% SDS-polyacrylamide gels.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

LC3B-I/II (Santa Cruz Biotechnology, sc-2775)

-

SQSTM1/p62 (Cell Signaling Technology, #39749)

-

Cathepsin C (CTSC) (Santa Cruz Biotechnology, sc-74590)

-

GAPDH (Cell Signaling Technology, #2118) as a loading control

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Culture and treat cells with HA1 as required. Harvest approximately 1x10⁶ cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Gate the cell populations and analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the in vitro evaluation of this compound's anticancer effects.

In Vivo and Advanced Model Studies

The anticancer potential of this compound has been further validated in more complex, physiologically relevant models.

-

3D Spheroid and Organoid Models: HA1 effectively reduces the growth and viability of three-dimensional colon cancer spheroids and patient-derived colon cancer organoids.

-

In Vivo Xenograft Models: In subcutaneous injection mouse models, HA1 treatment has been shown to inhibit tumor growth. Immunohistochemical analysis of tumor tissues from these models revealed reduced expression of the proliferation marker Ki-67 and the target protein Cathepsin C, corroborating the in vitro findings.

Conclusion

This compound is a promising natural compound with significant anticancer properties, particularly against colon cancer. Its mechanism of action is centered on the inhibition of the lysosomal protease Cathepsin C, which leads to autophagy dysfunction and subsequent cell cycle arrest at the S and G2/M phases. The compound's efficacy has been demonstrated through a comprehensive set of in vitro, 3D culture, and in vivo experiments. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further investigate and potentially develop this compound as a novel anticancer therapeutic.

References

Hederacolchiside A1 as an Antischistosomal Agent: A Technical Guide

Introduction

Schistosomiasis, a debilitating parasitic disease caused by trematodes of the genus Schistosoma, remains a significant public health concern in many tropical and subtropical regions. Current control strategies heavily rely on a single drug, praziquantel. While effective against adult worms, its efficacy against juvenile stages is limited, and concerns about the emergence of drug resistance necessitate the discovery and development of novel antischistosomal agents.[1][2][3] Hederacolchiside A1 (HSA), a triterpenoid saponin isolated from the traditional Chinese medicinal plant Pulsatilla chinensis (Bunge) Regel, has emerged as a promising candidate with potent activity against both juvenile and adult schistosomes.[1][2] This technical guide provides an in-depth overview of the antischistosomal properties of this compound, detailing its efficacy, proposed mechanisms of action, and the experimental protocols utilized in its evaluation.

Quantitative Efficacy of this compound

The antischistosomal activity of this compound has been demonstrated through significant reductions in worm and egg burdens in preclinical studies. The data presented below summarizes the in vivo and in vitro efficacy of HSA against Schistosoma japonicum and Schistosoma mansoni.

Table 1: In Vivo Efficacy of this compound against Schistosoma japonicum

| Treatment Group | Dose (mg/kg) | Treatment Schedule (days post-infection) | Total Worm Burden Reduction (%) | Female Worm Burden Reduction (%) |

| Juvenile Worms | ||||

| HSA | 8 | 7-11 | 97.2 | 97.1 |

| HSA | 4 | 7-11 | 89.5 | 92.3 |

| Praziquantel | 100 | 7-11 | 69.8 | 75.4 |

| Artesunate | 100 | 7-11 | 80.7 | 85.2 |

| Adult Worms | ||||

| HSA | 8 | 35-39 | 53.2 | 65.8 |

| HSA | 4 | 35-39 | 25.7 | 30.2 |

| Data extracted from Kang et al., 2018. |

Table 2: In Vivo Efficacy of this compound against Schistosoma mansoni

| Treatment Group | Dose (mg/kg) | Treatment Schedule (days post-infection) | Total Worm Burden Reduction (%) | Female Worm Burden Reduction (%) |

| Juvenile Worms | ||||

| HSA | 8 | 1-5 | 88.6 | 89.1 |

| HSA | 8 | 7-11 | 80.7 | 82.3 |

| Praziquantel | 100 | 1-5 | 45.2 | 50.1 |

| Artesunate | 100 | 1-5 | 60.3 | 65.7 |

| Data extracted from Kang et al., 2018. |

Table 3: In Vitro Activity of this compound against S. japonicum Newly Transformed Schistosomula (NTS)

| Compound | Concentration (µM) | Incubation Time (h) | Mortality Rate (%) |

| HSA | 8.93 | 48 | 100 |

| Praziquantel | 96.03 | 48 | 70.98 |

| Artesunate | 78.04 | 48 | 94.59 |

| Data extracted from Kang et al., 2018. |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature evaluating the antischistosomal activity of this compound.

1. In Vivo Antischistosomal Activity Assessment

-

Animal Model: Female ICR mice (20-25 g) are used.

-

Parasite Infection: Mice are percutaneously infected with S. japonicum or S. mansoni cercariae.

-

Drug Administration: this compound, dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose), is administered intraperitoneally once daily for five consecutive days at the desired dosages. Control groups receive the vehicle alone or a reference drug (praziquantel or artesunate).

-

Worm Burden Determination: At a specified time post-infection (e.g., 49 days for S. japonicum), mice are euthanized. Adult worms are recovered from the hepatic portal and mesenteric veins by perfusion. The total and female worm burdens are counted under a dissecting microscope.

-

Efficacy Calculation: Worm burden reduction is calculated as: (1 - (mean number of worms in treated group / mean number of worms in control group)) * 100%.

2. In Vitro Schistosomula Viability Assay

-

Preparation of Newly Transformed Schistosomula (NTS): S. japonicum cercariae are mechanically transformed into schistosomula. This involves vortexing to detach tails, followed by incubation in Earle's salt solution with antibiotics. The schistosomula are then purified by centrifugation through a Percoll gradient.

-

Drug Incubation: NTS are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. This compound at various concentrations is added to the culture wells.

-

Viability Assessment: The viability of the schistosomula is monitored at different time points (e.g., 24, 48, 72 hours) using an inverted microscope. Mortality is determined based on the absence of motility and the presence of granular degeneration.

3. Histopathological Analysis of Liver Granulomas

-

Tissue Collection and Processing: Liver samples from infected and treated mice are fixed in 10% formalin, embedded in paraffin, and sectioned.

-

Staining: Sections are stained with hematoxylin and eosin (H&E) to visualize the granulomas and with Masson's trichrome stain to assess fibrosis.

-

Granuloma Measurement: The diameters of the egg granulomas are measured using an ocular micrometer.

4. Cytokine Level Measurement

-

Serum Collection: Blood is collected from mice, and serum is separated by centrifugation.

-

ELISA: Serum levels of cytokines such as TNF-α, IL-4, and IL-17a are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Visualizing Workflows and Mechanisms

To better understand the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated.

Mechanism of Action

The antischistosomal activity of this compound appears to be multifactorial, involving both direct effects on the parasite and modulation of the host's immune response.

1. Direct Action on the Parasite Tegument: In vitro studies have shown that this compound induces significant morphological changes to the tegument of newly transformed schistosomula. The tegument is a critical interface between the parasite and its host, and its disruption can lead to the death of the worm. As a saponin, HSA likely interacts with lipids in the parasite's surface membranes, leading to increased permeability and loss of structural integrity. This is a common mechanism of action for many natural antischistosomal compounds.

2. Modulation of the Host Immune Response: Schistosomiasis pathology, particularly the formation of hepatic granulomas and subsequent fibrosis, is driven by the host's immune response to parasite eggs trapped in tissues. This response is typically characterized by a shift towards a Th2- and Th17-dominated cytokine profile. This compound has been shown to significantly decrease the serum levels of key cytokines involved in this process, including TNF-α, IL-4, and IL-17a, in infected mice. By dampening this pro-inflammatory and pro-fibrotic response, HSA ameliorates liver pathology, reducing the size of granulomas and mitigating liver fibrosis.

Conclusion

This compound has demonstrated potent antischistosomal activity in both in vitro and in vivo models, surpassing the efficacy of the current reference drug, praziquantel, against juvenile schistosomes. Its dual mechanism of action, combining direct parasiticidal effects with the modulation of host immunopathology, makes it a highly promising lead compound for the development of a new generation of antischistosomal drugs. Further research is warranted to elucidate the specific molecular targets of this compound within the parasite and the host, and to evaluate its safety and pharmacokinetic profile in more advanced preclinical models.

References

Hederacolchiside A1: A Technical Guide to its Antiproliferative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacolchiside A1 (HA1), a triterpenoid saponin, has demonstrated significant antiproliferative effects across a range of cancer cell lines. This technical guide consolidates the current understanding of HA1's mechanism of action, focusing on its ability to induce cell cycle arrest, apoptosis, and autophagy inhibition. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its cytotoxic effects. Furthermore, this document elucidates the signaling pathways implicated in HA1's anticancer activity, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound is a natural compound that has garnered interest for its potent cytotoxic and antiproliferative properties against various cancer cell lines. Its multifaceted mechanism of action, involving the disruption of fundamental cellular processes such as cell division and survival, positions it as a promising candidate for further preclinical and clinical investigation. This guide provides an in-depth overview of the experimental evidence supporting the antiproliferative effects of HA1.

Cytotoxicity of this compound

This compound exhibits a strong cytotoxic effect on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, highlighting its potent anticancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Colon Adenocarcinoma | 4.5 - 12 | [1] |

| PA 1 | Ovarian Teratocarcinoma | 4.5 - 12 | [1] |

| A 549 | Lung Carcinoma | 4.5 - 12 | [1] |

| MCF7 | Breast Adenocarcinoma | 4.5 - 12 | [1] |

| PC 3 | Prostatic Adenocarcinoma | 4.5 - 12 | [1] |

| M4 Beu | Malignant Melanoma | ~4.5 | |

| HL-60 | Promyelocytic Leukemia | 3.3 | |

| SW480 | Colorectal Cancer | Not specified | |

| HT29 | Colorectal Cancer | Not specified | |

| CT26 | Murine Colon Cancer | Not specified |

Mechanism of Action: A Multi-pronged Attack

The antiproliferative activity of this compound is not attributed to a single mechanism but rather to a coordinated disruption of several key cellular pathways, primarily leading to cell cycle arrest and programmed cell death.

Inhibition of Autophagy via Cathepsin C Targeting

A primary mechanism of action for HA1 is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. HA1 has been shown to inhibit the lysosomal protease Cathepsin C (CTSC). This inhibition leads to the accumulation of autophagic markers such as LC3B-II and SQSTM1/p62, indicating a blockage in the autophagic flux. This disruption of autophagy is a key contributor to the cytotoxic effects of HA1 in colon cancer cells.

Induction of Cell Cycle Arrest

This compound has been demonstrated to interfere with the normal progression of the cell cycle, forcing cancer cells into a state of arrest, which can ultimately lead to cell death.

-

In Colon Cancer Cells (SW480, HT29, and CT26): Treatment with HA1 leads to a significant reduction in the proportion of cells in the G0/G1 phase and a corresponding increase in the S and G2/M phases, indicating an S and G2/M phase arrest.

-

In Promyelocytic Leukemia Cells (HL-60): HA1 treatment results in an accumulation of cells in the S-phase and an increase in the sub-G1 population, which is indicative of apoptotic cells.

Induction of Apoptosis and Necrosis

This compound is a potent inducer of programmed cell death. In the human promyelocytic leukemia cell line HL-60, HA1 has been observed to primarily induce necrosis through a mechanism involving membrane permeabilization. This is supported by Annexin V/7-AAD staining assays which showed a majority of cells in a necrotic state after treatment.

Signaling Pathways

The antiproliferative effects of this compound are orchestrated through the modulation of specific signaling pathways.

Autophagy Inhibition Pathway

The primary described pathway for HA1's action involves the direct inhibition of Cathepsin C (CTSC), a lysosomal cysteine protease. This inhibition disrupts the normal process of autophagy, leading to the accumulation of autophagosomes and cellular stress, which in turn contributes to cell death.

Caption: this compound inhibits Cathepsin C, leading to impaired autophagic flux.

Putative Involvement of the Ras/MEK/ERK Pathway

While the primary evidence for HA1's antiproliferative effects in cancer cells points towards autophagy inhibition, there is also a report suggesting its involvement in regulating the Ras/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been noted to inhibit human umbilical vein endothelial cell (HUVEC) tubulogenesis through the regulation of the Ras/MEK/ERK pathway. However, the direct impact of HA1 on this pathway in the context of cancer cell proliferation requires further investigation.

Caption: Putative regulation of the Ras/MEK/ERK pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's antiproliferative effects.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 10 µM) or vehicle control for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

-

Staining: Rehydrate the fixed cells with PBS and then incubate with a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/7-AAD Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/7-AAD-; early apoptotic: Annexin V+/7-AAD-; late apoptotic/necrotic: Annexin V+/7-AAD+; necrotic: Annexin V-/7-AAD+).

Western Blotting for Autophagy Markers

This technique is used to detect the levels of specific proteins involved in autophagy.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and SQSTM1/p62 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates potent antiproliferative effects through a combination of autophagy inhibition, cell cycle arrest, and induction of cell death. Its ability to target Cathepsin C represents a novel mechanism for disrupting autophagy in cancer cells. While the involvement of the Ras/MEK/ERK pathway is suggested, further research is required to fully elucidate its role in HA1-mediated cytotoxicity in cancer. The comprehensive data and protocols presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound as an anticancer agent. Future studies should focus on obtaining more granular quantitative data on its effects on cell cycle and apoptosis across a wider range of cancer cell lines and on definitively characterizing its impact on key signaling pathways.

References

Hederacolchiside A1: A Comprehensive Technical Guide to its Structure-Activity Relationship in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacolchiside A1 (HA1), a triterpenoid saponin isolated from species such as Anemone raddeana, has emerged as a promising natural product in the field of oncology. Its potent cytotoxic and anti-tumor activities have spurred further investigation into its mechanism of action and structure-activity relationship (SAR). This technical guide provides an in-depth analysis of HA1's SAR, focusing on its anticancer properties. We will delve into the quantitative data from various studies, detail the experimental protocols used to evaluate its efficacy, and visualize the key signaling pathways it modulates.

Structure-Activity Relationship of this compound and its Derivatives

The core structure of this compound, a pentacyclic triterpenoid glycoside, offers several sites for chemical modification, primarily at the C-28 carboxyl group. Research has focused on synthesizing derivatives with improved potency and reduced toxicity. The general consensus is that modifications at the 28-COOH position can significantly influence the anticancer activity.

Modifications at the 28-COOH Position

Studies have shown that converting the carboxylic acid at the C-28 position into esters or amides can lead to derivatives with enhanced anticancer activity and lower toxicity compared to the parent compound.[1][2] For instance, the introduction of an aryl triazole moiety at this position has yielded compounds with significantly increased potency.

Table 1: Anticancer Activity of this compound and its Derivatives with Modifications at the 28-COOH Position

| Compound | Modification at 28-COOH | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | -COOH | SMMC-7721 | 2.2 - 8.4 | [2] |

| NCI-H460 | 2.2 - 8.4 | [2] | ||

| U251 | 2.2 - 8.4 | [2] | ||

| SK-OV-3 | 2.2 - 8.4 | |||

| HCT-116 | 2.2 - 8.4 | |||

| SGC-7901 | 2.2 - 8.4 | |||

| Derivative 1 | Ester | SMMC-7721 | 1.1 - 4.6 | |

| MCF-7 | 1.1 - 4.6 | |||

| NCI-H460 | 1.1 - 4.6 | |||

| A549 | 1.1 - 4.6 | |||

| HCT-116 | 1.1 - 4.6 | |||

| Derivative 4f | Aryl triazole moiety | HepG2 | 2- to 7-fold more potent than HA1 | |

| NO-donating derivative 6a | Furoxan-based NO releasing moiety | SMMC-7721 | 1.6 - 6.5 | |

| NCI-H460 | 1.6 - 6.5 | |||

| U251 | 1.6 - 6.5 | |||

| HCT-116 | 1.6 - 6.5 |

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects through the modulation of several key signaling pathways, most notably by inhibiting autophagy and potentially influencing angiogenesis.

Autophagy Inhibition via Cathepsin C

A primary mechanism of action for HA1 in colon cancer is the suppression of autophagy. HA1 achieves this by inhibiting the expression and proteolytic activity of Cathepsin C (CTSC), a lysosomal cysteine protease. This inhibition leads to the accumulation of autophagy markers like LC3B-II and SQSTM1, ultimately resulting in dysfunctional autophagy and subsequent cancer cell death.

Regulation of Angiogenesis via Ras/MEK/ERK Pathway

In the context of endothelial cells, this compound has been shown to inhibit tubulogenesis by regulating the Ras/MEK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. While the direct impact on cancer cells via this pathway is less clear, its role in inhibiting the formation of new blood vessels (angiogenesis) suggests a potential mechanism for restricting tumor growth.

References

Hederacolchiside A1: A Technical Guide to its Autophagy Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacolchiside A1 (HA1) is a triterpenoid saponin derived from Anemone raddeana.[1] While recognized for its anticancer properties, recent studies have elucidated its role as a potent inhibitor of autophagy, a cellular process critical for the survival of cancer cells under stress.[1][2] Autophagy is a catabolic mechanism that degrades unnecessary or dysfunctional cellular components, thereby providing energy and materials for cell synthesis.[1][2] In the context of oncology, the inhibition of autophagy is emerging as a novel therapeutic strategy. This technical guide provides an in-depth overview of the molecular pathway through which this compound inhibits autophagy, details the experimental protocols used to validate this mechanism, and presents the key quantitative data.

The Core Mechanism: Inhibition of Cathepsin C-Mediated Autophagy

This compound exerts its anti-autophagic effects by targeting and inhibiting the lysosomal cysteine protease, Cathepsin C (CTSC). This inhibition disrupts the late stages of autophagy, specifically the degradation of autolysosomes, leading to the accumulation of autophagic vesicles and markers within the cell.

The key molecular events in this pathway are:

-

Inhibition of Cathepsin C: HA1 directly or indirectly reduces the expression and proteolytic activity of CTSC.

-

Dysfunctional Autolysosomal Degradation: The inhibition of CTSC impairs the degradative capacity of the lysosome.

-

Accumulation of Autophagy Markers: This leads to the buildup of key autophagy-related proteins, namely Microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II) and Sequestosome 1 (SQSTM1/p62). An increase in the lipidated form of LC3 (LC3-II) and the accumulation of p62 are hallmark indicators of inhibited autophagic flux.

-

Phenotypic Changes: Cells treated with HA1 exhibit significant cytoplasmic vacuolization and an increase in the number of LC3 puncta, which are fluorescently labeled autophagosomes. This phenotype is similar to that observed with the well-known autophagy inhibitor, chloroquine.

This mechanism of action ultimately contributes to the anti-proliferative and cytotoxic effects of this compound in cancer cells, particularly in colon cancer.

Signaling Pathway Diagram

Caption: this compound inhibits Cathepsin C, leading to impaired autolysosome degradation and accumulation of autophagy markers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on autophagy and cancer cell growth.

Table 1: Effect of this compound on Autophagy Markers in Colon Cancer Cells

| Cell Line | Treatment | LC3B-II Level (relative to control) | SQSTM1/p62 Level (relative to control) |

| SW480 | HA1 (10 µM, 24h) | Increased | Increased |

| HT29 | HA1 (10 µM, 24h) | Increased | Increased |

Data synthesized from Western Blot analyses in the primary research article. The term "Increased" indicates a notable rise in protein levels as observed in the study.

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Animal Model | Treatment Group | Tumor Volume (approx. % of control) |

| CT26 Allograft | Control (DMSO) | 100% |

| CT26 Allograft | HA1 | Reduced |

This table represents the qualitative outcome of in vivo experiments where HA1 demonstrated a reduction in tumor growth. Specific percentages were not provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to elucidate the autophagy inhibition pathway of this compound.

Western Blotting for Autophagy Markers

This protocol is used to quantify the protein levels of LC3B and SQSTM1/p62.

Materials:

-

Colon cancer cells (e.g., SW480, HT29)

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-LC3B, anti-SQSTM1/p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentration and for the specified duration.

-

Protein Extraction: Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescence reagent.

Experimental Workflow: Western Blotting

Caption: A streamlined workflow for detecting autophagy markers via Western Blotting after this compound treatment.

Immunofluorescence for LC3 Puncta

This method is used to visualize the formation of autophagosomes within cells.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100)

-

Blocking solution (e.g., BSA)

-

Primary antibody (anti-LC3B)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with PFA and permeabilize.

-

Immunostaining: Block non-specific binding, then incubate with the primary anti-LC3B antibody.

-

Fluorescence Labeling: Wash and incubate with a fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Stain nuclei with DAPI, mount the coverslips on slides, and visualize using a fluorescence microscope.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of cellular ultrastructure, allowing for the direct observation of autophagosomes and autolysosomes.

Materials:

-

Cell pellets

-

Glutaraldehyde and osmium tetroxide for fixation

-

Uranyl acetate and lead citrate for staining

-

Resin for embedding

-

Ultramicrotome

Procedure:

-

Sample Preparation: Treat cells with this compound and prepare cell pellets.

-

Fixation, Staining, and Embedding: Fix the samples, post-fix with osmium tetroxide, stain with uranyl acetate and lead citrate, and embed in resin.

-

Sectioning: Cut ultrathin sections using an ultramicrotome.

-

Imaging: Examine the sections under a transmission electron microscope to observe the morphology and accumulation of autophagic vacuoles.

Conclusion

This compound presents a promising avenue for cancer therapy through its unique mechanism of autophagy inhibition. By targeting Cathepsin C, HA1 disrupts the essential cellular recycling process that cancer cells rely on for survival, leading to their demise. The experimental evidence robustly supports this pathway, and the protocols outlined herein provide a framework for further investigation and drug development efforts centered on this novel therapeutic strategy.

References

Hederacolchiside A1: A Potent Inducer of Apoptosis in Tumor Cells

For Immediate Release

[City, State] – [Date] – Hederacolchiside A1 (HA1), a triterpenoid saponin, has demonstrated significant potential as an anti-cancer agent through its ability to induce programmed cell death, or apoptosis, in various tumor cell lines. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with HA1-induced apoptosis, intended for researchers, scientists, and professionals in drug development.

This compound exhibits cytotoxic effects across different cancer cell types, with a notable impact on human promyelocytic leukemia (HL-60) cells. Studies have shown that HA1 induces cell death in a dose-dependent manner, with a significant portion of cells undergoing necrosis at effective concentrations.

Quantitative Analysis of this compound Cytotoxicity

The inhibitory effects of this compound on the viability of HL-60 cells have been quantified, revealing potent cytotoxic activity.

| Cell Line | Assay | IC50 (µM) | Reference |

| HL-60 | WST-1 | 3-5 | [1] |

Further analysis of HL-60 cells treated with this compound using Annexin V/7-AAD staining indicated that a majority of the cells were in a necrotic state.[1]

Experimental Methodologies

Cell Viability Assay (WST-1)

Cell viability was assessed using the WST-1 assay. HL-60 cells were seeded in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, WST-1 reagent was added to each well, and the absorbance was measured at 450 nm to determine the percentage of viable cells relative to an untreated control.[1]

Cytolysis Assay (LDH Release)

Lactate dehydrogenase (LDH) release, an indicator of membrane damage and cytolysis, was measured to quantify the cytotoxic effects of this compound. The activity of LDH released into the culture medium from treated HL-60 cells was determined using a commercially available kit.[1]

Apoptosis and Necrosis Detection (Annexin V/7-AAD Staining)

To differentiate between apoptotic and necrotic cells, HL-60 cells treated with this compound were stained with Annexin V-FITC and 7-amino-actinomycin D (7-AAD). The stained cells were then analyzed by flow cytometry. Annexin V positive and 7-AAD negative cells were considered early apoptotic, while cells positive for both stains were categorized as late apoptotic or necrotic.[1]

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of HL-60 cells was analyzed by flow cytometry. Cells were treated with HA1, harvested, and fixed. The DNA was stained with a fluorescent dye, and the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases of the cell cycle was determined. Treatment with this compound resulted in an accumulation of cells in the S-phase and an increase in the sub-G1 peak, which is indicative of apoptotic cells. In colon cancer cells, this compound has been shown to induce S and G2/M phase arrest.

Western Blotting

To investigate the molecular mechanisms of this compound-induced apoptosis, Western blotting can be employed to analyze the expression levels of key apoptosis-related proteins. This includes members of the Bcl-2 family (e.g., Bcl-2, Bax) and caspases (e.g., caspase-3, caspase-9).

Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to influence key signaling pathways involved in cell survival and apoptosis. In human umbilical vein endothelial cells (HUVECs), HA1 inhibits tubulogenesis through a mechanism involving the activation of the Ras/MEK/ERK cascade. The activation of the Ha-Ras isoform, in particular, is suggested to decrease the tolerance of HUVECs to apoptosis. This provides a potential mechanism for the anti-angiogenic and pro-apoptotic effects of this compound.

In Vivo Antitumor Activity

The anti-cancer effects of this compound have also been demonstrated in vivo. In a CT26 tumor allograft mouse model, treatment with HA1 resulted in retarded tumor growth and smaller tumors compared to the control group. This was accompanied by a reduction in the expression of the proliferation marker Ki-67 in the tumor tissue.

Conclusion

This compound is a promising natural compound with potent anti-cancer properties. Its ability to induce apoptosis and necrosis in tumor cells, coupled with its anti-angiogenic effects and in vivo efficacy, highlights its potential for further investigation and development as a therapeutic agent. Future research should focus on elucidating the detailed molecular mechanisms of HA1-induced apoptosis in various cancer types and its potential for combination therapies.

References

Hederacolchiside A1: An In-Depth Technical Guide on its Modulation of the PI3K/Akt/mTOR Signaling Pathway in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacolchiside A1, a triterpenoid saponin, has demonstrated significant anti-cancer properties, primarily in the context of colon cancer. Its mechanism of action is centered on the inhibition of autophagy through the downregulation of Cathepsin C (CTSC), leading to subsequent cell cycle arrest and a reduction in cell proliferation. While direct modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway by this compound has not been explicitly elucidated in current literature, this pathway is a master regulator of both autophagy and cell cycle progression. This technical guide posits an indirect modulatory role of this compound on the PI3K/Akt/mTOR pathway, a consequence of its primary effects on autophagy. This document provides a comprehensive overview of the known mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

This compound is a natural compound that has shown promise as a potential therapeutic agent in oncology.[1][2][3] Its primary identified target is Cathepsin C (CTSC), a lysosomal cysteine protease.[1][3] By inhibiting CTSC, this compound disrupts the process of autophagy, a cellular recycling mechanism that cancer cells often exploit to survive under stressful conditions. This disruption of autophagy leads to cell cycle arrest and inhibition of tumor growth.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis. The pathway is a central hub that integrates signals from various growth factors and nutrients to control cellular processes, including autophagy and cell cycle progression. Given the established roles of this compound in these two fundamental cellular processes, it is highly probable that its effects are intertwined with the PI3K/Akt/mTOR signaling network.

Proposed Mechanism of Action: Indirect Modulation of PI3K/Akt/mTOR

The central hypothesis is that this compound indirectly modulates the PI3K/Akt/mTOR pathway. The PI3K/Akt/mTOR pathway is a key negative regulator of autophagy. Activation of this pathway suppresses autophagy, while its inhibition promotes it. This compound, by inhibiting autophagy through a CTSC-dependent mechanism, likely creates a cellular state that influences the activity of the PI3K/Akt/mTOR pathway. The accumulation of autophagosomes and the resulting cellular stress could trigger feedback mechanisms that impact the upstream components of the PI3K/Akt/mTOR cascade.

Furthermore, the PI3K/Akt/mTOR pathway is a critical promoter of cell cycle progression. By inducing cell cycle arrest, this compound's effects are antagonistic to the outputs of an active PI3K/Akt/mTOR pathway. This suggests that this compound may, directly or indirectly, lead to a downregulation of key pro-proliferative signals within this pathway.

Below is a diagram illustrating the proposed signaling pathway.

Quantitative Data from Key Experiments

The following tables summarize the quantitative effects of this compound on colon cancer cell lines as reported in the literature.

Table 1: Effect of this compound on the Viability of Colon Cancer Cell Lines

| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | % Cell Viability (Approx.) |

| SW480 | 10 | 24 | ~60% |

| HT29 | 10 | 24 | ~70% |

| CT26 | 10 | 24 | ~55% |

Table 2: Effect of this compound on Cell Cycle Distribution in Colon Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| SW480 | Control | ~65% | ~20% | ~15% |

| SW480 | This compound (10 µM) | ~45% | ~30% | ~25% |

| HT29 | Control | ~70% | ~15% | ~15% |

| HT29 | This compound (10 µM) | ~50% | ~25% | ~25% |

| CT26 | Control | ~60% | ~25% | ~15% |

| CT26 | This compound (10 µM) | ~40% | ~35% | ~25% |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

-

Materials:

-

Human colon cancer cell lines (e.g., SW480, HT29)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Western Blot Analysis for Cell Cycle and Autophagy Markers

This protocol is used to detect the levels of specific proteins involved in the cell cycle and autophagy.

-

Materials:

-

Colon cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-CTSC, anti-LC3B, anti-SQSTM1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Colon cancer cells

-

This compound

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Conclusion and Future Directions

This compound presents a compelling case as an anti-cancer agent, with a well-defined mechanism of autophagy inhibition through CTSC downregulation. While its direct interaction with the PI3K/Akt/mTOR pathway remains to be definitively established, the profound effects of this compound on autophagy and the cell cycle strongly suggest an indirect modulatory role. Future research should focus on elucidating the precise molecular links between CTSC inhibition, the subsequent autophagic response, and the activity of the PI3K/Akt/mTOR signaling cascade. Investigating the phosphorylation status of key pathway components such as Akt and mTORC1 in response to this compound treatment would provide crucial insights. A deeper understanding of this interplay will be vital for the rational design of combination therapies and the clinical development of this compound as a novel cancer therapeutic.

References

- 1. This compound Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederacolchiside A1 and the Ras/MEK/ERK Signaling Pathway: A Technical Whitepaper